molecular formula C11H13N3OS B14320928 1,1-Dimethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea CAS No. 105734-57-4

1,1-Dimethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea

Cat. No.: B14320928
CAS No.: 105734-57-4
M. Wt: 235.31 g/mol
InChI Key: SWGBUJGFBYMZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a urea moiety attached to a benzothiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea typically involves the condensation of 5-methyl-1,2-benzothiazol-3-amine with dimethylcarbamoyl chloride. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

1,1-Dimethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition results in the bactericidal activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea: Unique due to its specific substitution pattern on the benzothiazole ring.

    Benzothiazole: The parent compound, lacking the urea moiety.

    2-Aminobenzothiazole: Contains an amino group instead of the urea moiety.

    Benzothiazole-2-thiol: Contains a thiol group instead of the urea moiety.

Uniqueness

This compound is unique due to the presence of both the dimethylurea and benzothiazole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

105734-57-4

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

1,1-dimethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea

InChI

InChI=1S/C11H13N3OS/c1-7-4-5-9-8(6-7)10(13-16-9)12-11(15)14(2)3/h4-6H,1-3H3,(H,12,13,15)

InChI Key

SWGBUJGFBYMZRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2NC(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.